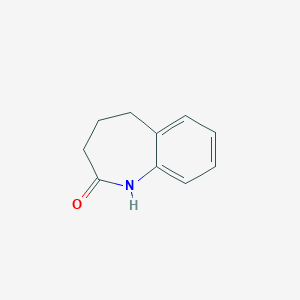

1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and its derivatives involves innovative approaches, including one-pot multi-component reactions and catalytic methods. Notably, a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been developed, utilizing aromatic diamine, Meldrum's acid, and an isocyanide in a catalyst-free environment at ambient temperature, yielding high efficiencies (Shaabani et al., 2009). Furthermore, the synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepines via a rhodium-catalyzed hydroaminomethylation process has been documented, offering excellent yields and demonstrating tolerance towards anilines of diverse basicity (Vieira & Alper, 2008).

Molecular Structure Analysis

The structural elucidation of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one derivatives has been advanced through various analytical techniques. X-ray diffraction studies have confirmed the structures of these compounds, providing insight into their molecular frameworks and facilitating further pharmacological research (Bradshaw et al., 2008).

Chemical Reactions and Properties

Research on 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has unveiled its versatility in undergoing various chemical reactions, leading to a broad spectrum of biologically active derivatives. This versatility is highlighted by the ability to synthesize analgesic compounds through Beckmann rearrangement and other synthetic routes (Sawa et al., 1975).

Aplicaciones Científicas De Investigación

Synthesis of Hexahydrophenanthro-azepines : It is a key component in synthesizing hexahydrophenanthro-azepines (Berney & Schuh, 1976).

Antiparasitic Activity : Tetrahydro-1-benzazepines, derived from this compound, show potential antiparasitic activity for treating diseases like chagas disease and leishmaniasis (Macías et al., 2016).

Angiotensin I Pressor Response Inhibition : A derivative, specifically compound 5a, has shown potency in dogs for inhibiting angiotensin I pressor response (Stanton et al., 1985).

Selective Antagonists of Muscarinic Receptors : 5-hydroxy derivatives are being studied as selective antagonists of muscarinic (M3) receptors (Bradshaw et al., 2008).

Anticonvulsant Activities : Derivatives, such as 1,3,4,5-tetrahydro-6-octyloxy-2H-1-benzazepin-2-one, show promising anticonvulsant activities (Han et al., 2013).

Chemical Research Use : Its derivatives have been synthesized for broad use in chemical research (Lennon et al., 1975).

Stereoselective Reductions : It is used in stereoselective microbial reductions, as demonstrated by a study involving N. salmonicolor SC6310 (Patel et al., 1991).

Analgesic Activity : Some synthesized derivatives showed analgesic activity in mice (Sawa et al., 1975).

Homoprotoberberine Skeleton Construction : 3-arylated di- and tetrahydro-2H-2-benzazepin-1-ones were used for constructing the homoprotoberberine skeleton (Lebrun et al., 2012).

Rhodium-Catalyzed Synthesis : Its synthesis using a rhodium catalyst without phosphine is efficient and yields excellent products (Vieira & Alper, 2008).

Sigma(1) Receptor Affinity : 2-substituted tetrahydro-3-benzazepines show very high sigma(1) affinity (Husain et al., 2009).

Lead Tetraacetate Oxidation Synthesis : Synthesized by lead tetraacetate oxidation of isoquinoline enamides (Lenz & Lessor, 2003).

NMDA Receptor Affinity : Certain benzazepine derivatives have high NMDA receptor affinity (Krull & Wünsch, 2004).

Palladium-Catalyzed Synthesis : Used in palladium-catalyzed intermolecular cyclocarbonylation (Okuro & Alper, 2012).

Chiral Resolution : The synthesis of racemic 3-amino-1,3,4,5-tetrahydro-1H-1-benzazepin-2-one was successfully achieved with high resolution yields (Wang Li, 2011).

New Synthetic Method : Prepared using a 1,4-addition reaction of o-lithiomethylphenyl isocyanide (Ito et al., 1980).

Anticonvulsant Activity in Derivatives : Demonstrated in studies like one with 9-alkoxy derivatives (Piao et al., 2012).

Conformational NMR Study : N-substituted 2-benzazepines have been studied for their conformational properties (Katritzky et al., 2002).

Peptide Bioactive Conformations Study : Its efficient synthesis from tyrosine provides excellent yield for studying biologically active conformations of peptides (Casimir et al., 2000).

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)2.

Direcciones Futuras

The future directions for the research and application of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one are not explicitly mentioned in the available literature. However, given its utility in organic synthesis2, it is likely to continue being a subject of interest in the field of chemistry.

Propiedades

IUPAC Name |

1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-7-3-5-8-4-1-2-6-9(8)11-10/h1-2,4,6H,3,5,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVRAYIYXRVAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289960 | |

| Record name | 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

CAS RN |

4424-80-0 | |

| Record name | 4424-80-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)

![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B15628.png)

![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)

![3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B15652.png)